4-(3-Carboethoxyphenyl)-2-chloro-1-butene
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Overview
Description
4-(3-Carboethoxyphenyl)-2-chloro-1-butene is an organic compound with the molecular formula C13H15ClO2 It is a derivative of butene, featuring a phenyl ring substituted with a carboethoxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboethoxyphenyl)-2-chloro-1-butene typically involves the reaction of 3-carboethoxyphenyl magnesium bromide with 2-chloro-1-butene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboethoxyphenyl)-2-chloro-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-(3-carboethoxyphenyl)-1-butene.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are utilized.
Major Products Formed
Substitution: Products include 4-(3-carboethoxyphenyl)-2-azido-1-butene or 4-(3-carboethoxyphenyl)-2-thio-1-butene.
Oxidation: Products include 4-(3-carboethoxyphenyl)-2-chloro-1,2-epoxybutane.
Reduction: Products include 4-(3-carboethoxyphenyl)-1-butene.
Scientific Research Applications
4-(3-Carboethoxyphenyl)-2-chloro-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Carboethoxyphenyl)-2-chloro-1-butene involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboethoxyphenyl)-2-methyl-1-butene: This compound is similar in structure but features a methyl group instead of a chlorine atom.
4-(3-Carboethoxyphenyl)-1-butene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-(3-Carboethoxyphenyl)-2-chloro-1-butene is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.
Properties
IUPAC Name |
ethyl 3-(3-chlorobut-3-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWHZFWFRINJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641153 |
Source
|
Record name | Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-85-3 |
Source
|
Record name | Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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